Product packaging for MC-Val-Cit-PAB-duocarmycin chloride(Cat. No.:)

MC-Val-Cit-PAB-duocarmycin chloride

Cat. No.: B8198320
M. Wt: 1055.1 g/mol
InChI Key: UNCKJRMATSMWHA-QMUBXYOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution and Strategic Role of ADCs in Targeted Biotherapeutics

The journey of ADCs from a theoretical concept to a clinical reality has been a multi-decade endeavor marked by significant scientific and technological advancements. The initial idea in the early 20th century was followed by the first tangible ADC creations in the 1980s, made possible by the advent of monoclonal antibody technology. susupport.com However, these first-generation ADCs faced numerous challenges, including instability, insufficient potency, and high immunogenicity, which led to limited efficacy and significant toxicity in early clinical trials. susupport.comacs.org

Subsequent research focused on refining each component of the ADC. Advances in antibody engineering, the development of more potent cytotoxic payloads, and, crucially, innovations in linker chemistry have given rise to new generations of ADCs with improved stability and performance. acs.orgabzena.com There are now multiple approved ADCs on the market for various cancers, with a robust pipeline of over 150 candidates in clinical trials, demonstrating their established role in oncology. acs.orgnih.gov

The strategic role of ADCs in academic and clinical research is to overcome the limitations of traditional chemotherapy. By selectively delivering highly potent agents that may be too toxic for systemic administration, ADCs can effectively target tumors, including those that are chemoresistant. creative-diagnostics.comadcreview.com This targeted strategy is a cornerstone of precision medicine, with ongoing research exploring novel tumor-specific antigens, innovative payloads with diverse mechanisms of action, and advanced linker technologies to further enhance the therapeutic index of these complex biotherapeutics. acs.orgnih.govnih.gov

Design Principles of Multi-Component Drug Delivery Systems

Monoclonal Antibody (mAb): The mAb serves as the targeting vehicle. It is chosen for its high specificity and strong binding affinity to a tumor-associated antigen that is abundantly expressed on the surface of cancer cells with minimal expression on healthy cells. frontiersin.orgnih.gov Upon binding to its target antigen, the ADC-antigen complex is internalized by the cancer cell, a critical step for delivering the payload. nih.gov The majority of ADCs utilize the IgG1 isotype due to its structural homogeneity and long half-life. frontiersin.org

Cytotoxic Payload: The payload, or "warhead," is the component responsible for inducing cell death. frontiersin.org Payloads for ADCs are exceptionally potent, often with cytotoxic effects in the picomolar range, which is necessary because only a small fraction of the administered ADC reaches the tumor site. frontiersin.orgadcreview.comresearchgate.net These agents typically function by damaging DNA or disrupting microtubule polymerization. creative-diagnostics.com Duocarmycins are a class of DNA-alkylating agents known for their extreme cytotoxicity, making them suitable payloads for ADCs. creative-diagnostics.comadcreview.com

Linker: The linker is the chemical bridge that connects the payload to the antibody. abzena.com Its design is critical to the success of the ADC. The ideal linker must be stable enough to remain intact while the ADC is in systemic circulation, preventing the premature release of the payload that could cause off-target toxicity. broadpharm.comaxispharm.com Once the ADC is internalized into the target cell, the linker must be efficiently broken to release the active cytotoxic drug. abzena.comsigutlabs.com Linkers are broadly classified as either non-cleavable, which release the drug upon lysosomal degradation of the entire ADC, or cleavable, which are designed to be severed by specific conditions within the cancer cell, such as low pH or the presence of certain enzymes. abzena.comcreativepegworks.comaxispharm.com

ComponentFunction in ADCKey Research Considerations
Monoclonal Antibody (mAb)Targets a specific antigen on cancer cells, enabling selective delivery.Antigen specificity, binding affinity, internalization efficiency, and low immunogenicity. nih.govnih.gov
Cytotoxic PayloadA highly potent drug that induces apoptosis or cell death upon release inside the cancer cell.Extreme potency (pM range), mechanism of action (e.g., DNA damage), and chemical tractability for conjugation. frontiersin.orgcreative-diagnostics.com
LinkerCovalently connects the payload to the antibody, ensuring stability in circulation and enabling payload release at the target site.Stability in plasma, mechanism of cleavage (e.g., enzymatic), and impact on ADC solubility and homogeneity. abzena.combroadpharm.comiris-biotech.de

Positioning of Drug-Linker Conjugates within ADC Development

The drug-linker conjugate is at the heart of ADC technology, representing the chemical entity that imparts both stability and conditional cytotoxicity. The specific combination of the linker and the payload is a key determinant of an ADC's therapeutic profile. medchemexpress.comglpbio.com MC-Val-Cit-PAB-duocarmycin is a drug-linker conjugate that exemplifies the sophisticated chemical strategies employed in modern ADC research. medchemexpress.comadooq.com

This conjugate utilizes duocarmycin, a member of a class of highly potent, DNA minor groove-binding alkylating agents first isolated from Streptomyces bacteria. creative-diagnostics.comadcreview.comcreative-biolabs.com The mechanism of action for duocarmycins involves binding to the minor groove of DNA and causing irreversible alkylation, which disrupts DNA architecture, inhibits replication and transcription, and ultimately leads to apoptotic cell death. creative-biolabs.comnih.gov A significant advantage of duocarmycins is their ability to exert cytotoxicity at any phase of the cell cycle and to be effective against multidrug-resistant cancer cells. adcreview.comcreative-biolabs.com

The linker system, MC-Val-Cit-PAB, is a multi-part, enzymatically cleavable linker designed for controlled payload release:

MC (Maleimidocaproyl): This component provides a stable maleimide (B117702) group for conjugation to the monoclonal antibody, typically at cysteine residues.

Val-Cit (Valine-Citrulline): This dipeptide sequence is the core of the cleavable mechanism. iris-biotech.de It is designed to be stable in the bloodstream but is recognized and cleaved by lysosomal proteases, particularly Cathepsin B, which is often upregulated within tumor cells. iris-biotech.deiris-biotech.detcichemicals.com

PAB (p-aminobenzyl alcohol): This unit acts as a self-immolative spacer. iris-biotech.de Once the Val-Cit dipeptide is cleaved by Cathepsin B, the PAB group undergoes a spontaneous 1,6-elimination reaction, which in turn releases the unmodified, fully active duocarmycin payload inside the target cell. iris-biotech.deiris-biotech.de

The combination of the highly potent duocarmycin payload with the tumor-selective, cleavable Val-Cit-PAB linker allows for the creation of ADCs with a wide therapeutic window, capable of potent anti-tumor activity. creative-diagnostics.commedchemexpress.comadooq.com

ComponentChemical Name / TypeFunctionMechanism of Action
PayloadDuocarmycinInduces cell death.Binds to the minor groove of DNA and causes irreversible alkylation of adenine (B156593) at the N3 position, leading to apoptosis. creative-diagnostics.comnih.gov
LinkerMC-Val-Cit-PABConnects duocarmycin to the antibody and allows for its conditional release.The Val-Cit dipeptide is cleaved by intracellular enzymes (e.g., Cathepsin B), triggering the PAB spacer to self-immolate and release the active drug. iris-biotech.detcichemicals.com
- MCMaleimidocaproylAntibody conjugation point.Forms a stable covalent bond with thiol groups (e.g., on cysteine residues) of the antibody. broadpharm.com
- Val-CitValine-CitrullineEnzymatic cleavage site.Serves as a substrate for lysosomal proteases like Cathepsin B. iris-biotech.debroadpharm.com
- PABp-aminobenzyl alcoholSelf-immolative spacer.Following peptide cleavage, it undergoes electronic cascade elimination to release the payload in its original, active form. iris-biotech.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula C54H65Cl2N9O9 B8198320 MC-Val-Cit-PAB-duocarmycin chloride

Properties

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl-[2-[[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-5-yl]oxy]ethyl]-dimethylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H64ClN9O9.ClH/c1-33(2)50(61-46(66)14-6-5-9-24-62-47(67)21-22-48(62)68)52(70)60-42(13-10-23-57-54(56)72)51(69)58-37-17-15-34(16-18-37)32-64(3,4)25-26-73-38-19-20-41-35(27-38)28-43(59-41)53(71)63-31-36(30-55)49-40-12-8-7-11-39(40)45(65)29-44(49)63;/h7-8,11-12,15-22,27-29,33,36,42,50H,5-6,9-10,13-14,23-26,30-32H2,1-4H3,(H7-,56,57,58,59,60,61,65,66,69,70,71,72);1H/t36-,42+,50+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCKJRMATSMWHA-QMUBXYOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+](C)(C)CCOC2=CC3=C(C=C2)NC(=C3)C(=O)N4CC(C5=C4C=C(C6=CC=CC=C65)O)CCl)NC(=O)CCCCCN7C(=O)C=CC7=O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+](C)(C)CCOC2=CC3=C(C=C2)NC(=C3)C(=O)N4C[C@H](C5=C4C=C(C6=CC=CC=C65)O)CCl)NC(=O)CCCCCN7C(=O)C=CC7=O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H65Cl2N9O9
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1055.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Duocarmycin Payload Component

Structural Analogues and Derivatives of Duocarmycin

The duocarmycin family includes several natural products and synthetic derivatives, developed to enhance stability and cytotoxic potency. researchgate.net The first member to be isolated was CC-1065 from Streptomyces zelensis in 1978. nih.gov Other natural analogues include Duocarmycin A (DUMA) and Duocarmycin SA (DSA), which possess a characteristic spirocyclopropylhexadienone moiety essential for their activity. nih.govcreative-biolabs.com Halogenated seco-compounds, such as duocarmycin B1, B2, C1, and C2, lack this cyclopropane (B1198618) ring structure. nih.gov

Duocarmycin SA (DSA) is considered a representative and exceptionally potent member of the family. nih.gov Synthetic analogues have also been developed, including adozelesin, bizelesin, and carzelesin, which belong to the cyclopropylpyrroloindole (CPI) family. creative-biolabs.com These synthetic derivatives have been advanced into clinical trials. creative-biolabs.com Structure-activity relationship (SAR) studies have led to the development of simplified synthetic analogues like cyclopropabenz[e]indoles (CBIs) to retain the core functionality with greater chemical tractability. nih.gov Variations in the molecular structure, particularly in the DNA-binding or alkylating units, significantly influence the biological activity and therapeutic potential of these compounds. mdpi.com

Molecular Mechanism of Action

Duocarmycins exert their potent cytotoxic effects through a sequence-selective alkylation of DNA. mdpi.com This mechanism is effective at any phase of the cell cycle, which is a potential advantage over agents like tubulin inhibitors that are only active during mitosis. creative-biolabs.com

The mechanism is initiated by the specific, noncovalent binding of the duocarmycin molecule to the minor groove of duplex DNA. researchgate.netcreative-diagnostics.com These agents show a preference for AT-rich sequences. creative-biolabs.comcreative-diagnostics.com Following this binding, the alkylating unit, which contains a critical cyclopropane ring, reacts selectively and irreversibly with the N3 position of an adenine (B156593) base. nih.govmdpi.comcreative-diagnostics.com This covalent bonding forms a stable DNA adduct. nih.gov This targeting of adenine-N3 is a distinctive feature, as many other alkylating agents typically target guanine (B1146940) residues. nih.govmdpi.com

The formation of the covalent adduct between duocarmycin and DNA induces significant conformational changes in the DNA helix. nih.gov This irreversible alkylation disrupts normal base pairing, leading to a distortion of the DNA architecture. nih.govcreative-diagnostics.com The structural integrity of the DNA is compromised, which interferes with critical cellular processes such as DNA replication and transcription. nih.govmdpi.com The inhibition of these pathways is particularly detrimental to rapidly dividing cancer cells. nih.gov

The substantial DNA damage caused by duocarmycin alkylation triggers cellular DNA damage response pathways. nih.govnih.gov If the DNA damage, such as DNA double-strand breaks (DSBs), is too severe for the cell's repair mechanisms to handle, pathways leading to programmed cell death, or apoptosis, are activated. creative-biolabs.comnih.govmdpi.com Studies have shown that duocarmycins induce cell cycle arrest, often at the G2/M phase, which precedes apoptosis. nih.govresearchgate.net The activation of apoptotic pathways is a key endpoint of duocarmycin's cytotoxic effect, ultimately leading to the death of the cancer cell. creative-biolabs.comnih.govresearchgate.net For instance, Duocarmycin SA has been shown to regulate genes associated with the G2M checkpoint, DNA repair, and apoptosis. nih.govnih.gov

The mechanism of duocarmycins differs significantly from other classes of cytotoxic agents, such as tubulin inhibitors. Tubulin inhibitors, which include taxanes and vinca (B1221190) alkaloids, target the microtubule network, a crucial component of the cytoskeleton and the mitotic spindle. amegroups.orgelsevierpure.com These agents disrupt microtubule dynamics, either by stabilizing or destabilizing them, which interferes with the formation of the mitotic spindle. amegroups.orgresearchgate.net This disruption blocks cell cycle progression during mitosis (M-phase), leading to mitotic arrest and subsequent apoptosis. amegroups.orgresearchgate.net

A key difference is the cell-cycle dependency. Tubulin inhibitors are primarily effective against cells that are actively dividing (in the mitotic state). creative-biolabs.com In contrast, duocarmycins, as DNA-alkylating agents, can damage DNA and exert their cytotoxic effects at any phase of the cell cycle. creative-biolabs.com This allows them to target both proliferating and quiescent cancer cells, which may offer an advantage in treating heterogeneous tumors. creative-biolabs.comresearchgate.net

Potency Characterization in Preclinical Cellular Assays

Duocarmycins are renowned for their exceptionally high potency, with cytotoxic effects observed at picomolar to nanomolar concentrations in preclinical studies. nih.govcreative-biolabs.com Their growth-inhibitory activity has been characterized across various cancer cell lines.

For example, a study assessing various duocarmycin family members in the HeLa S₃ human uterine cervix carcinoma cell line reported the following 50% inhibitory concentrations (IC₅₀) after a one-hour incubation: nih.gov

CompoundIC₅₀ (nM)
Duocarmycin SA (DSA)0.00069
Duocarmycin A (DUMA)0.006
Duocarmycin B1 (DUMB1)0.035
Duocarmycin B2 (DUMB2)0.1
Duocarmycin C2 (DUMC2)0.57
Duocarmycin C1 (DUMC1)8.5

Another study evaluated the cytotoxicity of duocarmycin analogs in Balb 3T3/H-Ras cells after 72 hours of exposure: nih.gov

CompoundIC₅₀ (nM)
Duocarmycin SA (DSA)0.05
Duocarmycin A (DUMA)0.3
Duocarmycin B2 (DUMB2)1.5
Duocarmycin B1 (DUMB1)3.0
Duocarmycin C2 (DUMC2)20
Duocarmycin C1 (DUMC1)40

The potency of the duocarmycin payload is retained and leveraged in antibody-drug conjugates. The ADC MGC018, which uses a duocarmycin payload, demonstrated high potency across a range of B7-H3-expressing human tumor cell lines. aacrjournals.org Similarly, the ADC SYD985, which utilizes the vc-seco-DUBA linker-payload, was found to be 3- to 50-fold more potent than T-DM1 in cell lines with low HER2 expression. aacrjournals.org The free payload, seco-DUBA, showed high sensitivity in various cell lines with IC₅₀ values in the low nanomolar range. aacrjournals.org

Cell LinePayload / ADCIC₅₀ (nmol/L)
NCI-N87seco-DUBA0.2
UACC-893seco-DUBA0.2
MDA-MB-175-VIIseco-DUBA0.1 (12-day)
ZR-75-1seco-DUBA0.2 (12-day)

This high potency makes duocarmycins excellent candidates for payloads in ADCs, designed to deliver powerful cell-killing activity to targeted cancer cells. creative-biolabs.com

Bioreversible Activation Mechanisms of Duocarmycin Prodrugs

The activation of duocarmycin-based prodrugs, such as those linked via a Val-Cit-PAB moiety, is a multi-step, bioreversible process meticulously designed to occur within the target cell, typically within the lysosomal compartment. This mechanism ensures that the ultrapotent cytotoxic payload remains inactive and stable in systemic circulation, minimizing off-target toxicity, and is only released and activated upon internalization into cancer cells. researchgate.netcreativebiolabs.netiris-biotech.de The activation cascade involves two principal phases: the enzymatic cleavage of the linker and the subsequent intramolecular cyclization of the duocarmycin pro-payload.

The initial and critical step in the activation sequence is the enzymatic cleavage of the dipeptide linker. nih.gov The valine-citrulline (Val-Cit) component of the linker is specifically designed as a substrate for lysosomal proteases, most notably cathepsin B, which is overexpressed in many tumor tissues. iris-biotech.detcichemicals.com After an antibody-drug conjugate (ADC) carrying the MC-Val-Cit-PAB-duocarmycin complex is internalized by a target cell, it is trafficked to the lysosome. Inside this acidic organelle, cathepsin B recognizes and hydrolyzes the amide bond between citrulline (Cit) and the p-aminobenzyl alcohol (PAB) self-immolative spacer. creativebiolabs.nettcichemicals.com This highly specific enzymatic action is the trigger for the subsequent release of the payload.

Following the cleavage of the Val-Cit dipeptide, the PAB spacer undergoes a spontaneous 1,6-elimination reaction. creativebiolabs.netiris-biotech.de This self-immolative cascade results in the release of the duocarmycin payload, now unmasked with a free phenolic hydroxyl group, along with the release of carbon dioxide. creativebiolabs.net The design of this linker system is crucial, as it ensures the "traceless" release of the unmodified drug. iris-biotech.de

The final stage of the activation is the conversion of the released seco-duocarmycin prodrug into its fully active form. The unmasking of the para-phenol group is the pivotal event that facilitates a spontaneous intramolecular Winstein spirocyclization. nih.govnih.govresearchgate.net This reaction forms a highly strained and electrophilic cyclopropane ring, which is the key pharmacophore of duocarmycins. researchgate.net This activated cyclopropane is the ultimate DNA-alkylating agent. nih.gov It binds to the minor groove of DNA and covalently alkylates the N3 position of adenine, leading to DNA damage, disruption of replication and transcription, and ultimately, potent cytotoxicity. researchgate.netacs.org The natural products themselves are considered a form of prodrug, as they remain stable until they bind to their DNA target, which induces the conformational change necessary for activation. nih.gov

This sequence of bioreversible activation steps is summarized in the table below.

StepLocationKey Molecular ComponentMechanismOutcome
1. Enzymatic Cleavage LysosomeValine-Citrulline (Val-Cit) LinkerCathepsin B-mediated hydrolysis of the Citrulline-PAB amide bond. tcichemicals.comInitiation of linker self-immolation.
2. Self-Immolation Lysosomep-Aminobenzyl Alcohol (PAB) SpacerSpontaneous 1,6-elimination reaction. creativebiolabs.netiris-biotech.deRelease of CO2 and the seco-duocarmycin prodrug.
3. Payload Activation Cytosol/Nucleusseco-Duocarmycin Phenol (B47542)Intramolecular Winstein spirocyclization. nih.govresearchgate.netFormation of the active cyclopropane warhead.
4. Cytotoxic Action NucleusActivated DuocarmycinCovalent alkylation of adenine at the N3 position in the DNA minor groove. researchgate.netacs.orgCell death.

The Mc Val Cit Pab Cleavable Linker Element

Protease-Cleavable Linker Design

The design of protease-cleavable linkers is a cornerstone of modern ADC technology. These linkers are engineered to be stable in the bloodstream but susceptible to cleavage by enzymes that are highly expressed within tumor cells, particularly in the lysosomal compartment. The MC-Val-Cit-PAB linker is a prime example of this design philosophy. It incorporates a dipeptide sequence, Valine-Citrulline (Val-Cit), which serves as a recognition site for specific proteases. Upon internalization of the ADC into a cancer cell, it is trafficked to the lysosome, where proteases cleave the linker, initiating the release of the duocarmycin payload. medchemexpress.com This targeted release mechanism is crucial for the selective destruction of malignant cells. proteogenix.science The linker's design must strike a delicate balance: it needs to be robust enough to prevent premature drug release in circulation, yet sensitive enough for efficient cleavage at the target site. nih.gov

Specificity of Enzymatic Cleavage: Cathepsin B and Related Proteases

The Val-Cit dipeptide sequence is primarily designed to be a substrate for cathepsin B, a lysosomal cysteine protease that is often overexpressed in various cancer cells. aacrjournals.org The initial hypothesis was that cathepsin B was solely responsible for the cleavage of the Val-Cit linker. nih.gov However, subsequent research, including gene knockout studies, has revealed a more complex picture. While cathepsin B is a key enzyme in this process, other lysosomal proteases such as cathepsin L, cathepsin S, and cathepsin F can also recognize and cleave the Val-Cit sequence. nih.govencyclopedia.pub This broader enzymatic recognition ensures a more robust and efficient drug release mechanism within the tumor cell's lysosome, even if the expression of cathepsin B varies among different cancer types. cam.ac.uk Despite this, some studies have shown that in certain contexts, the loss of cathepsin B function does not impact the efficacy of ADCs with Val-Cit linkers, suggesting that other proteases can compensate effectively. aacrjournals.org

Role of the Valine-Citrulline Dipeptide Sequence in Proteolytic Recognition

The specificity of protease-mediated cleavage is largely determined by the amino acid sequence of the peptide linker, particularly the residues at the P1 and P2 positions relative to the cleavage site. purdue.edu In the Val-Cit linker, citrulline occupies the P1 position, and valine is at the P2 position. researchgate.net Cathepsin B and related proteases have a substrate preference for a hydrophobic residue like valine at the P2 position and can accommodate the neutral, polar citrulline at the P1 position. cam.ac.uknih.gov This specific combination of amino acids is crucial for efficient enzymatic recognition and subsequent hydrolysis of the peptide bond between citrulline and the p-aminobenzyl (PAB) spacer. tcichemicals.com The selection of Val-Cit over other dipeptide sequences, such as Val-Ala or Phe-Lys, was based on its optimal balance of cleavage efficiency by lysosomal proteases and high stability in human plasma. cam.ac.ukiris-biotech.de

Function of the p-Aminobenzyl (PAB) Self-Immolative Spacer

The p-aminobenzyl (PAB) group is a critical "self-immolative" spacer in the linker system. cam.ac.uk Its primary function is to ensure the traceless release of the unmodified cytotoxic drug after the enzymatic cleavage of the Val-Cit dipeptide. unirioja.es Once the protease cleaves the amide bond between citrulline and the PAB group, it triggers a spontaneous 1,6-elimination reaction. nih.govwpi.edu This electronic cascade results in the release of the duocarmycin payload, carbon dioxide, and an aza-quinone methide. cam.ac.uk The self-immolative nature of the PAB spacer is essential because it prevents any part of the linker from remaining attached to the drug, which could otherwise hinder its cytotoxic activity. nih.gov The PAB spacer also provides steric separation between the bulky antibody and the dipeptide cleavage site, which can facilitate enzymatic access and improve cleavage kinetics. researchgate.net

Stability Assessment of the Linker in Biological Milieus

The stability of the MC-Val-Cit-PAB linker is paramount for the safety and efficacy of the ADC. nih.gov The linker must remain intact in the systemic circulation to prevent premature release of the highly potent duocarmycin, which could lead to severe off-target toxicity. The Val-Cit linker has demonstrated excellent stability in human and primate plasma, with long half-lives reported. cam.ac.ukacs.orgresearchgate.net However, a notable challenge arises in preclinical studies using rodent models. The Val-Cit linker is susceptible to cleavage by a specific mouse plasma enzyme, carboxylesterase 1C (Ces1C), leading to premature drug release. nih.govencyclopedia.pubnih.gov This instability in mouse plasma can complicate the interpretation of preclinical efficacy and toxicity data. cam.ac.uk To address this, researchers have explored modifications to the linker, such as adding a glutamic acid residue at the P3 position (Glu-Val-Cit), which has been shown to significantly enhance stability in mouse plasma while maintaining susceptibility to cleavage by intracellular cathepsins. nih.gov

Interactive Data Table: Stability of Val-Cit Containing Linkers in Plasma

Linker MotifBiological MilieuHalf-life / StabilityReference(s)
Val-Cit-PABCHuman Plasma~230 days cam.ac.uk
Phe-Lys-PABCHuman Plasma~30 days cam.ac.uk
Val-Cit-PABCMouse Plasma~80 hours cam.ac.uk
Phe-Lys-PABCMouse Plasma~12.5 hours cam.ac.uk
Glu-Val-CitMouse PlasmaExceptionally high long-term stability nih.gov
Val-CitCynomolgus Monkey PlasmaStable researchgate.net

Conjugation Strategies and Linker Payload System Development

Methodologies for Covalent Coupling of MC-Val-Cit-PAB-duocarmycin to Biologic Carriers

The primary and most established methodology for covalently coupling the MC-Val-Cit-PAB-duocarmycin linker-payload to biologic carriers, such as monoclonal antibodies, is through cysteine conjugation. This approach leverages the maleimidocaproyl (MC) functional group at the terminus of the linker.

The core reaction is a Michael addition, where the maleimide (B117702) moiety reacts with the thiol (sulfhydryl) group of a cysteine residue on the antibody to form a stable thiosuccinimide linkage. kinampark.com To achieve this, the antibody's native interchain disulfide bonds are first partially or fully reduced to generate free, reactive cysteine thiols. Common reducing agents for this purpose include tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT). acs.org The number of disulfide bonds reduced can be controlled to influence the final drug-to-antibody ratio (DAR). acs.org

This conjugation method is highly efficient and specific for cysteine residues under mild pH and temperature conditions, which helps preserve the antibody's structural integrity and function. nih.gov The process, known as stochastic conjugation, typically results in a heterogeneous mixture of ADC species with varying DARs (e.g., 0, 2, 4, 6, 8), as multiple disulfide bonds can be reduced and subsequently conjugated. nih.gov More advanced, site-specific conjugation techniques aim to overcome this heterogeneity by engineering single cysteine residues at specific locations on the antibody, allowing for the production of homogeneous ADCs with a precisely controlled DAR. nih.govresearchgate.net

Optimization of Conjugation Efficiency and Homogeneity

Optimizing the conjugation of MC-Val-Cit-PAB-duocarmycin is critical for producing a consistent and effective ADC. The primary goals are to maximize conjugation efficiency and achieve a desired, uniform drug-to-antibody ratio (DAR), as a higher DAR can increase efficacy but may also lead to unfavorable physicochemical properties. nih.govacs.org

Several reaction parameters are manipulated to control the conjugation outcome:

Molar Ratio of Linker-Payload to Antibody : Increasing the molar excess of the linker-payload can drive the reaction towards higher DAR species. This is carefully titrated to achieve the target average DAR.

Reducing Agent Concentration : The amount of reducing agent (e.g., TCEP) directly controls the number of available cysteine thiols, thereby influencing the potential conjugation sites. acs.org

Reaction Time, Temperature, and pH : These parameters are optimized to ensure complete conjugation without causing degradation of the antibody or the linker-payload. Maleimide-thiol reactions are typically rapid at near-neutral pH. kinampark.com

A significant challenge with traditional cysteine conjugation is the resulting heterogeneity. nih.gov This leads to a mixture of ADC molecules with different numbers of drugs attached, which complicates manufacturing, characterization, and can affect the therapeutic window. nih.gov To improve homogeneity, site-specific conjugation methods have been developed. These techniques involve genetically engineering the antibody to introduce cysteine residues at specific, solvent-accessible sites (e.g., THIOMABs), allowing for precise control over the location and number of conjugated payloads. researchgate.net This results in a more uniform product, often with a defined DAR of 2 or 4, which simplifies production and can improve pharmacokinetic properties. nih.govresearchgate.net Analytical techniques such as Hydrophobic Interaction Chromatography (HIC) are used to assess the DAR distribution and confirm the homogeneity of the final ADC product. acs.org

ParameterEffect on DAREffect on HomogeneityTypical Condition/Strategy
Linker-Payload Molar RatioDirectly proportional; higher ratio increases average DAR.Can increase heterogeneity if not carefully controlled.Titrated from 1:1 to ~10:1 per available thiol.
Reducing Agent ConcentrationControls the number of available thiols, setting the maximum possible DAR.A key driver of heterogeneity in stochastic methods.Precisely controlled to reduce a target number of disulfide bonds.
Reaction pHOptimal near neutral (pH 6.5-7.5) for maleimide-thiol reaction.Minimal effect, but extremes can denature the antibody.Buffered solutions, e.g., PBS at pH 7.4.
Conjugation MethodAllows for precise DAR control (e.g., DAR2, DAR4).Significantly improves homogeneity over stochastic methods.Site-specific (e.g., engineered cysteines) vs. Stochastic (native disulfides).

Impact of Attachment Chemistry on Linker-Payload Integrity

The stability of the covalent bond attaching the linker-payload to the antibody is crucial for the ADC's performance. The thiosuccinimide linkage formed between the maleimide group of the MC linker and an antibody's cysteine residue, while common, is susceptible to degradation in plasma. kinampark.com The primary mechanism of linker-payload loss is a retro-Michael reaction, where the thiol-maleimide bond reverses, leading to deconjugation of the drug. kinampark.com This premature release of the cytotoxic payload can reduce on-target efficacy and increase the risk of off-target toxicity. kinampark.com

The stability of this linkage is not uniform and can be influenced by several factors, including the specific site of conjugation on the antibody. The local chemical environment, such as solvent accessibility and nearby charged residues, can impact the rate of the retro-Michael reaction. kinampark.comnih.gov Studies have shown that ADCs with the same linker-payload but attached at different cysteine sites can exhibit a range of stabilities in plasma. nih.gov

To address this instability, next-generation maleimide derivatives have been developed. For instance, N-aryl maleimides have been shown to form more stable conjugates compared to traditional N-alkyl maleimides. nih.govresearchgate.net These modified maleimides undergo faster hydrolysis of the thiosuccinimide ring to a more stable maleamic acid derivative, which is resistant to the retro-Michael reaction, thereby preventing drug loss. nih.govresearchgate.net Cysteine-linked ADCs prepared with N-aryl maleimides showed less than 20% deconjugation in serum over 7 days, compared to 35-67% deconjugation for ADCs made with N-alkyl maleimides. nih.govresearchgate.net

Development of Novel Bioreversible Linkage Technologies

Within the MC-Val-Cit-PAB-duocarmycin construct, the bioreversible component is the enzyme-labile Val-Cit dipeptide, designed for intracellular cleavage. nih.govresearchgate.net The attachment chemistry itself, the maleimide-cysteine bond, is intended to be stable in circulation. However, research into alternative bioreversible attachment technologies aims to provide different mechanisms of drug release or to address the stability limitations of the maleimide linkage.

One classic example of a bioreversible linkage is the disulfide bond. This chemistry allows for conjugation to cysteine residues, forming a disulfide bridge that can be cleaved in the reducing environment inside a cell, releasing the payload. While this offers a clear intracellular release mechanism, ADCs using disulfide linkers have often shown limited stability in plasma, leading to premature drug release.

More advanced strategies focus on creating novel linkages that respond to specific triggers within the tumor microenvironment or inside the cell. For the duocarmycin payload specifically, a key aspect of its design is the "prodrug" form. The linker is attached to a hydroxyl group in the DNA-alkylating moiety of the seco-duocarmycin. nih.govacs.org This attachment prevents the molecule from cyclizing into its active form. aacrjournals.org The entire linker system—from the Val-Cit cleavage to the subsequent collapse of the self-immolative PAB spacer—is a sophisticated bioreversible technology designed to ensure the active duocarmycin is only released after lysosomal processing. researchgate.net This dual-stage release mechanism, combining enzymatic cleavage with self-immolation, is a hallmark of this linker-payload system, ensuring that the highly potent payload remains inactive until it reaches the intracellular target. aacrjournals.org

Comparative Analysis of Different Linker Chemistries in Duocarmycin-based Conjugates

The choice of conjugation chemistry is a critical determinant of an ADC's properties, including its homogeneity, stability, and therapeutic index. While MC-Val-Cit-PAB-duocarmycin utilizes cysteine-maleimide chemistry, several other strategies can be employed for creating duocarmycin-based conjugates.

Lysine (B10760008) Conjugation : This method uses N-hydroxysuccinimide (NHS) esters to react with the amine groups of surface-exposed lysine residues on an antibody. Because antibodies have many (~80-100) lysine residues, this approach typically produces a highly heterogeneous mixture of ADCs with a broad DAR distribution, which can negatively impact the pharmacokinetic profile and therapeutic window. nih.gov

Cysteine Conjugation (Stochastic) : As used for the MC-linker, this method targets cysteines from reduced interchain disulfide bonds. It offers more control over the conjugation sites than lysine chemistry but still results in a heterogeneous product (DAR 0-8). acs.orgnih.gov The stability of the resulting thiosuccinimide bond is a known concern, though it can be improved with next-generation maleimides. kinampark.comnih.gov

Site-Specific Conjugation : This advanced approach provides the highest degree of control and homogeneity.

Engineered Cysteines : Specific amino acids on the antibody are replaced with cysteines via genetic engineering. This allows for precise attachment of a defined number of linker-payloads at specific locations, yielding a homogeneous ADC with a consistent DAR. nih.gov

Unnatural Amino Acids (UAAs) : UAAs with orthogonal reactive groups (e.g., an azide (B81097) or alkyne) can be incorporated into the antibody sequence. The linker-payload can then be attached using highly specific bio-orthogonal "click chemistry," ensuring precise control over the conjugation site and DAR.

Enzymatic Ligation : Enzymes like transglutaminase or sortase A can be used to conjugate linker-payloads to specific glutamine or glycine (B1666218) motifs, respectively, that have been engineered into the antibody sequence.

Each chemistry presents a trade-off between ease of implementation, homogeneity, and stability. For a potent payload like duocarmycin, achieving a homogeneous and stable ADC is paramount, making site-specific conjugation methods an increasingly favored approach in modern ADC development. nih.govgoogle.com

Chemistry TypeTarget ResidueHomogeneity (DAR Distribution)Linkage StabilityAdvantagesDisadvantages
Lysine AmideLysineVery Heterogeneous (DAR 0 to >8)High (Amide bond)Simple, no antibody engineering needed.Poor homogeneity, potential to impact antigen binding.
Stochastic Cysteine-MaleimideNative Cysteine (from reduced disulfides)Heterogeneous (DAR 0, 2, 4, 6, 8)Moderate (Thiosuccinimide bond susceptible to retro-Michael reaction)Targets a limited number of sites compared to lysine.Heterogeneous product, potential for linker instability.
Site-Specific Cysteine-MaleimideEngineered CysteineHighly Homogeneous (e.g., DAR 2 or 4)Moderate to High (Depends on site and maleimide type)Precise DAR control, batch-to-batch consistency, improved PK.Requires antibody engineering.
Click ChemistryUnnatural Amino Acid (e.g., pAzF)Highly Homogeneous (e.g., DAR 2)High (Triazole ring)Bio-orthogonal reaction, high specificity, stable linkage.Requires cell-line engineering and UAA incorporation.
Enzymatic LigationEngineered Glutamine or Glycine tagHighly Homogeneous (e.g., DAR 2)High (Amide bond)High specificity, mild reaction conditions.Requires antibody engineering and use of specific enzymes.

Preclinical Pharmacodynamic and Efficacy Research of Mc Val Cit Pab Duocarmycin Conjugates

In Vitro Cytotoxicity Evaluation in Diverse Cancer Cell Lines

The cytotoxic potential of ADCs incorporating the MC-Val-Cit-PAB-duocarmycin construct has been demonstrated across a wide array of cancer cell lines. The potency of these conjugates is typically measured by the half-maximal inhibitory concentration (IC50), with duocarmycin-based ADCs frequently demonstrating activity in the picomolar to low nanomolar range. nih.govmdpi.com

For instance, a novel anti-MET antibody conjugated to duocarmycin SA via a Val-Cit linker showed potent cytotoxicity with IC50 values for cell viability reduction ranging from 1.5 to 15.3 nM in various cancer cell lines. nih.gov Similarly, studies on duocarmycin SA (DSA) in acute myeloid leukemia (AML) cell lines, Molm-14 and HL-60, revealed cytotoxic IC50 values in the picomolar range. mdpi.com Another duocarmycin-based ADC, MGC018, which targets B7-H3, also exhibited significant cytotoxicity against multiple B7-H3-positive human tumor cell lines. researchgate.net

The HER2-targeting ADC SYD985, which uses a similar cleavable linker-duocarmycin payload, was found to be 3- to 50-fold more potent than ado-trastuzumab emtansine (T-DM1) in cancer cell lines with low HER2 expression. aacrjournals.org This highlights the exceptional potency of the duocarmycin payload.

In Vitro Cytotoxicity of Duocarmycin-Based ADCs
ADC ConstructTargetCancer Cell LinesReported IC50 ValuesReference
PCMC1D3-DCMMETVarious cancer cell lines1.5 - 15.3 nM nih.gov
SYD985HER2HER2-low breast cancer lines3- to 50-fold more potent than T-DM1 aacrjournals.org
SYD985HER2Uterine/Ovarian Carcinosarcoma lines7- to 54-fold more potent than T-DM1 aacrjournals.org
Duocarmycin SA (Free Drug)N/AAML cell lines (Molm-14, HL-60)Picomolar range mdpi.com
MGC018B7-H3Multiple B7-H3-positive linesPotent cytotoxicity observed researchgate.net

Characterization of Cellular Uptake and Intracellular Drug Release Mechanisms

The efficacy of an ADC with a MC-Val-Cit-PAB-duocarmycin system relies on a sequence of events beginning with binding to a specific antigen on the tumor cell surface. medchemexpress.com Following binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis, and trafficked to the lysosome. medchemexpress.comaacrjournals.org

Inside the lysosome, the acidic environment and the presence of proteases, particularly cathepsin B, cleave the valine-citrulline dipeptide linker. aacrjournals.org This cleavage initiates the collapse of the PAB spacer, leading to the release of the active duocarmycin payload into the cytoplasm. Once released, the highly potent duocarmycin can bind to the minor groove of DNA, causing alkylation and subsequent cell death. researchgate.net

Studies have shown that this process is efficient. For example, an anti-MET duocarmycin conjugate was observed to induce rapid internalization of the MET receptor within 6.5 to 17.2 hours, depending on the cell line. nih.gov The rate of internalization is a critical factor, though studies comparing the duocarmycin-based ADC SYD985 with T-DM1 found their internalization rates to be similar, suggesting the payload's potency and release mechanism are key differentiators. aacrjournals.org

In Vivo Efficacy Studies in Established Animal Xenograft Models

Xenograft models, where human cancer cells are implanted in immunodeficient mice, are a cornerstone of preclinical ADC evaluation, providing crucial data on anti-tumor activity. nih.gov

ADCs featuring the Val-Cit-duocarmycin system have consistently demonstrated potent, dose-dependent tumor growth inhibition in various xenograft models. A single dose of an anti-MET duocarmycin ADC at 10 mg/kg effectively delayed tumor growth for up to two weeks, with a calculated tumoristatic concentration (the dose required to halt tumor growth) of approximately 2 mg/kg. nih.gov

Similarly, the HER2-targeting ADC SYD985 showed significant dose-dependent tumor growth inhibition in a BT-474 breast cancer xenograft model. aacrjournals.org In this model, a single 5 mg/kg dose of SYD985 led to complete tumor remission in seven out of eight mice. aacrjournals.org The B7-H3 targeting ADC, MGC018, also displayed potent antitumor activity in multiple xenograft models, including those for breast and ovarian cancer. researchgate.net These studies confirm that the potent in vitro cytotoxicity translates effectively to in vivo anti-tumor action.

The efficacy of duocarmycin-based ADCs has been validated in a range of solid tumor models, including patient-derived xenografts (PDX), which more accurately reflect human tumor heterogeneity. nih.gov

In breast cancer PDX models, SYD985 was highly active not only in tumors with high HER2 expression (HER2 3+) but also in those with medium (2+) and low (1+) expression levels. aacrjournals.org This contrasts with T-DM1, which only showed significant activity in HER2 3+ models. aacrjournals.org This suggests a key advantage for duocarmycin-based ADCs in treating tumors with lower or heterogeneous antigen expression. Further studies showed SYD985 also caused remarkable tumor growth inhibition in xenograft and PDX models of uterine and ovarian carcinosarcoma. aacrjournals.org MGC018 demonstrated strong anti-tumor activity in preclinical solid tumor models of breast, ovarian, lung cancer, and melanoma. researchgate.net

In Vivo Efficacy of Duocarmycin-Based ADCs in Solid Tumor Xenograft Models
ADC ConstructTumor Model TypeKey FindingsReference
PCMC1D3-DCMCell line-derived xenograftSingle 10 mg/kg dose delayed tumor growth for up to two weeks. nih.gov
SYD985Breast Cancer PDX (HER2 3+, 2+, 1+)Highly active in all models, superior to T-DM1 in low HER2 models. aacrjournals.org
SYD985Uterine/Ovarian Carcinosarcoma Xenograft/PDXRemarkable inhibition of tumor growth. aacrjournals.org
MGC018Breast, Ovarian, Lung, Melanoma XenograftsPotent, dose-dependent antitumor activity observed. researchgate.net
seco-CBI-dimer conjugatesLymphoma Xenografts (WSU-DLCL2, BJAB)Highly efficacious. researchgate.net

Investigation of Bystander Killing Effects in Heterogeneous Tumor Microenvironments

Solid tumors often exhibit heterogeneous expression of target antigens, which can limit the efficacy of ADCs. researchgate.net The "bystander effect," where an ADC kills not only the antigen-positive target cell but also adjacent antigen-negative cells, is a crucial mechanism to overcome this challenge. nih.gov

This effect is a key feature of ADCs using a cleavable linker like Val-Cit with a membrane-permeable payload such as duocarmycin. researchgate.net After the ADC is internalized by an antigen-positive cell and the linker is cleaved, the released, uncharged duocarmycin payload is sufficiently hydrophobic to diffuse across the cell membrane and kill neighboring antigen-negative cells. nih.gov

Preclinical studies have confirmed this capability. SYD985 efficiently induced bystander killing of HER2-negative cells when they were co-cultured with HER2-positive cells. aacrjournals.org Likewise, the duocarmycin-based ADC MGC018 demonstrated bystander killing of target-negative tumor cells in co-culture experiments. researchgate.net This ability to eliminate surrounding antigen-negative cells is thought to contribute significantly to the potent anti-tumor activity of these ADCs, especially in tumors with mixed antigen expression. aacrjournals.orgresearchgate.net

Comparative Preclinical Efficacy with Other Drug-Linker Conjugate Constructs

Head-to-head preclinical studies have been conducted to compare duocarmycin-based ADCs with other established constructs, most notably ado-trastuzumab emtansine (T-DM1). T-DM1 utilizes the same trastuzumab antibody as SYD985 but is linked to the microtubule inhibitor DM1 via a non-cleavable thioether linker. aacrjournals.orgnih.gov

A key difference is the mechanism of action. The duocarmycin payload of SYD985 is a DNA-alkylating agent, and its Val-Cit linker is cleavable, enabling a bystander effect. researchgate.netaacrjournals.org In contrast, the DM1 payload of T-DM1 is a tubulin inhibitor, and its non-cleavable linker means it does not produce a significant bystander effect, as the charged payload is largely retained within the target cell. aacrjournals.orgaacrjournals.orgnih.gov

This mechanistic difference translates to superior preclinical efficacy for the duocarmycin construct in specific contexts. In vitro, SYD985 was 7- to 54-fold more potent than T-DM1 against uterine and ovarian carcinosarcoma cell lines. aacrjournals.org In vivo, while both ADCs were effective against HER2 3+ breast cancer models, SYD985 was significantly more active in PDX models with low or heterogeneous HER2 expression. aacrjournals.org Furthermore, another trastuzumab-duocarmycin ADC, trastuzumab duocarmazine, was reported to have 10- to 70-fold greater anti-tumor activity in xenograft models compared to T-DM1. researchgate.net These findings suggest that the combination of a highly potent DNA-alkylating agent and a cleavable linker capable of a bystander effect provides a significant efficacy advantage, particularly in tumors that are not uniformly high in target antigen expression.

Mechanisms of Resistance and Overcoming Therapeutic Challenges in Duocarmycin Based Conjugates

Identification of Cellular Resistance Pathways to Duocarmycin Payloads

While duocarmycin-based ADCs have been specifically designed to circumvent common resistance mechanisms, such as those mediated by drug efflux pumps, cancer cells can still develop intrinsic or acquired resistance through various cellular adaptations. mdpi.com The primary mechanism of action for duocarmycin—DNA alkylation—logically points toward the DNA Damage Response (DDR) pathways as a central hub for potential resistance. nih.govnih.gov

Upregulation of DNA Repair Pathways: The alkylation of DNA by duocarmycin triggers a cascade of cellular responses aimed at recognizing and repairing the genetic lesion. nih.gov Cancer cells with inherently compromised DNA repair mechanisms are particularly vulnerable to duocarmycin's effects. nih.gov Conversely, cells that can mount a robust DNA repair response may exhibit resistance. Key pathways involved include:

Base Excision Repair (BER) and Nucleotide Excision Repair (NER): These pathways are responsible for identifying and removing adducts from DNA. Overexpression or enhanced activity of key enzymes within these pathways could potentially excise the duocarmycin adducts, thereby mitigating the cytotoxic effect.

Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): Duocarmycin-induced DNA adducts can lead to double-strand breaks (DSBs). nih.gov Upregulation of the machinery involved in HR and NHEJ could enhance the cell's capacity to repair these lethal lesions, promoting survival.

Research on Duocarmycin Stable A (DSA), a related analog, in Acute Myeloid Leukemia (AML) cells has shown that differential expression of genes associated with DNA repair correlates with sensitivity and resistance, underscoring the importance of these pathways. nih.gov

Alterations in Apoptotic Pathways: Even if DNA damage persists, resistance can arise from defects in the downstream signaling pathways that trigger apoptosis (programmed cell death). Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulation of pro-apoptotic proteins can raise the threshold for initiating cell death, allowing cells with significant DNA damage to survive.

Identification of Duocarmycin-DNA Adduct-Recognizing Proteins (DARP): Studies have identified a nuclear protein, termed DARP, that specifically binds to DNA damaged by duocarmycin and its analog CC-1065. aacrjournals.org This protein recognizes the structural alteration in the DNA minor groove caused by the alkylation. aacrjournals.org The precise function of DARP is not fully elucidated, but it could potentially modulate the cytotoxicity of the drug. For instance, it might shield the DNA adduct from being recognized by repair enzymes, thereby potentiating the drug's effect. Conversely, it could also play a role in recruiting repair factors, thus contributing to resistance. aacrjournals.org Further investigation into the role of DARP and similar proteins is crucial for a complete understanding of cellular responses to duocarmycin.

Strategies for Overcoming Intrinsic and Acquired Resistance

The unique design of duocarmycin-based ADCs provides a foundation for overcoming resistance mechanisms that plague other chemotherapeutic agents and even earlier-generation ADCs. A prime example is the demonstrated efficacy of the duocarmycin-based ADC, trastuzumab duocarmazine (SYD985), in models resistant to trastuzumab emtansine (T-DM1). nih.gov

Mechanisms of resistance to T-DM1 include:

Downregulation of the HER2 target antigen. nih.gov

Impaired lysosomal function, preventing the release of the DM1 payload. nih.gov

Upregulation of multidrug resistance (MDR) efflux pumps. nih.gov

SYD985 has been shown to be effective against tumors that have developed resistance to T-DM1 through these mechanisms. nih.gov This suggests that switching to an ADC with a different payload and linker design can be a powerful strategy to overcome acquired resistance. nih.govnih.gov

Combination Therapies: A key strategy to circumvent resistance is the use of combination therapies. By targeting multiple, non-overlapping cellular pathways simultaneously, the likelihood of cancer cells developing resistance to both agents is significantly reduced.

Inhibition of DNA Damage Response: Combining duocarmycin-based ADCs with inhibitors of key DDR proteins (e.g., PARP, ATR, ATM inhibitors) is a rational approach. mdpi.com Duocarmycin creates the DNA lesion, and the DDR inhibitor prevents the cell from repairing it, leading to synthetic lethality. Preclinical studies combining duocarmycin-based ADCs with ATR inhibitors have demonstrated synergistic anticancer effects. mdpi.com

Targeting Apoptotic Pathways: For tumors that exhibit resistance through the upregulation of anti-apoptotic proteins, combining the ADC with BH3 mimetics (e.g., venetoclax) could restore the sensitivity to apoptosis.

Combination with Immunotherapy: The cell death induced by duocarmycin ADCs can be immunogenic, releasing tumor antigens and stimulating an anti-tumor immune response. Combining these ADCs with immune checkpoint inhibitors could further enhance this effect, leading to more durable responses.

Research into Conjugate Effectiveness against Drug-Resistant Phenotypes

A significant advantage of duocarmycin payloads is their inherent effectiveness against cancer cells that display multidrug-resistant (MDR) phenotypes. mdpi.com Many common chemotherapeutics are substrates for ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which actively pump the drugs out of the cancer cell, reducing their intracellular concentration and efficacy. Duocarmycin analogs, however, are generally poor substrates for these efflux pumps. mdpi.com

Preclinical research has consistently shown that duocarmycin-based ADCs retain high potency in cancer cells that overexpress MDR pumps and are resistant to other agents like taxanes and anthracyclines. nih.gov The ability to kill cancer cells regardless of their MDR status is a critical feature that broadens the potential clinical utility of these conjugates.

Furthermore, research using patient-derived xenograft (PDX) models has confirmed the activity of duocarmycin conjugates against tumors resistant to other therapies. In PDX models of HER2-positive breast cancer that acquired resistance to T-DM1, treatment with SYD985 resulted in significant anti-tumor effects, irrespective of the specific resistance mechanism (HER2 downregulation, lysosomal defects, or efflux pump upregulation). nih.gov This highlights the conjugate's ability to overcome a variety of clinically relevant resistance phenotypes.

Table 1: Efficacy of SYD985 in T-DM1 Resistant Models
Resistance Mechanism in T-DM1 ModelObserved Efficacy of SYD985Reference
HER2 DownmodulationSignificant anti-tumor effect observed nih.gov
Impairment of Lysosomal FunctionEffective in overcoming resistance nih.gov
Upregulation of Drug Efflux PumpsRetains potent anti-tumoral activity nih.gov

Modulation of Conjugate Design to Circumvent Resistance Mechanisms

The molecular architecture of the MC-Val-Cit-PAB-duocarmycin conjugate is a key determinant of its ability to overcome resistance. Each component—the antibody, linker, and payload—can be modulated to enhance efficacy and circumvent escape pathways. youtube.com

Linker Chemistry: The linker connecting the duocarmycin payload to the antibody is critical for the ADC's stability in circulation and its payload-release characteristics within the tumor cell. The MC-Val-Cit-PAB linker is a protease-cleavable system.

Cleavable Linker: The valine-citrulline (Val-Cit) dipeptide is designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment. researchgate.net This ensures that the payload is released preferentially inside the target cancer cell after internalization. elsevierpure.com

Bystander Effect: Upon cleavage, the released payload (seco-DUBA, a prodrug form) is highly potent and membrane-permeable. This allows it to diffuse out of the target cancer cell and kill neighboring, antigen-negative cancer cells. tu-darmstadt.deyoutube.com This "bystander effect" is crucial for treating heterogeneous tumors where not all cells express the target antigen, thereby helping to overcome resistance caused by antigen loss or downregulation. nih.govyoutube.com In contrast, ADCs with non-cleavable linkers, like T-DM1, lack a significant bystander effect, which may limit their efficacy in heterogeneous tumors. tu-darmstadt.de

Payload Potency and Mechanism: The choice of a duocarmycin payload itself is a strategy to circumvent resistance.

High Potency: Duocarmycins are exceptionally potent, with cytotoxic effects in the picomolar range. nih.gov This means that even if the number of target antigens on a cell surface is reduced, the delivery of just a few molecules of the payload can be sufficient to induce cell death.

Unique Mechanism of Action: As DNA-alkylating agents, duocarmycins have a different mechanism of action than commonly used ADC payloads like microtubule inhibitors (e.g., auristatins, maytansinoids). frontiersin.orgmdpi.com This allows duocarmycin-based ADCs to be effective in tumors that have developed resistance to tubulin-targeting agents. nih.gov

Synthetic Methodologies and Chemical Biology of Mc Val Cit Pab Duocarmycin

Total Synthesis and Analog Development of Duocarmycin Moieties

The duocarmycins are a class of natural products first isolated from Streptomyces species in 1988. uea.ac.uk These compounds exhibit exceptionally high cytotoxicity, which has made them a focal point of synthetic and medicinal chemistry research for decades. uea.ac.ukuea.ac.uk Their mechanism of action involves binding to the minor groove of DNA and subsequently alkylating the N3 position of adenine (B156593), a process that disrupts DNA architecture and leads to apoptosis. uea.ac.ukuea.ac.uk

The total synthesis of duocarmycin SA, a prominent member of this family, has been a significant challenge, driving the development of innovative synthetic strategies. uea.ac.uk A key structural feature of the duocarmycins is the pharmacophore, which consists of a DNA-alkylating subunit and a DNA-binding subunit. acs.org A pivotal moment in understanding and harnessing the power of duocarmycins came with the realization that their phenol (B47542) precursors, often referred to as seco-duocarmycins, possess comparable biological activity to the cyclopropane-containing natural products themselves. nih.gov These seco-forms undergo an in situ spirocyclization to generate the active cyclopropane (B1198618) warhead, a strategy that has been widely exploited in the development of prodrugs and antibody-drug conjugates (ADCs). acs.orgnih.gov

This understanding has spurred the development of numerous synthetic analogs designed to improve upon the natural product's properties, such as enhancing stability and synthetic accessibility. nih.gov A significant breakthrough in this area was the development of simplified synthetic analogs like the cyclopropabenz[e]indoles (CBIs). acs.org These analogs retain the potent DNA alkylating functionality of the parent compounds while being more chemically tractable. acs.org The evolution of duocarmycin synthesis has moved from complex total syntheses of the natural products to more modular and efficient routes for creating analogs tailored for specific applications, such as targeted cancer therapy. acs.org

Chemical Synthesis of the MC-Val-Cit-PAB Linker Components

The MC-Val-Cit-PAB linker is a sophisticated chemical entity designed to be stable in circulation and to release the duocarmycin payload under specific conditions within a target cell. Its synthesis is a multi-step process involving the preparation of its three key components: the maleimidocaproyl (MC) group, the valine-citrulline (Val-Cit) dipeptide, and the p-aminobenzyl alcohol (PAB) self-immolative spacer.

The maleimidocaproyl (MC) component serves as the conjugation point to a carrier molecule, often an antibody, through a Michael addition reaction with cysteine residues. Its synthesis typically starts from 6-aminohexanoic acid, which is first protected and then reacted with maleic anhydride (B1165640) to form the maleimide (B117702) ring.

The valine-citrulline (Val-Cit) dipeptide is a critical element of the linker, designed to be cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells. nih.gov The synthesis of this dipeptide requires careful control of stereochemistry to avoid epimerization. nih.gov A common route involves the coupling of protected valine and citrulline amino acids using standard peptide coupling reagents. nih.gov

The p-aminobenzyl alcohol (PAB) moiety acts as a self-immolative spacer. unimi.it Once the Val-Cit dipeptide is cleaved by cathepsin B, the liberated amine on the PAB group triggers a 1,6-elimination reaction, leading to the release of the attached duocarmycin payload. unimi.it The synthesis of the PAB component often starts with p-nitrobenzyl alcohol, where the nitro group is reduced to an amine at a later stage in the synthesis.

Stepwise Assembly and Purification of the Drug-Linker Conjugate

The assembly of the complete MC-Val-Cit-PAB-duocarmycin conjugate is a sequential process that requires precise control over reaction conditions and purification at each step. A plausible synthetic route is outlined below, based on established methodologies for similar drug-linker conjugates.

First, the Val-Cit dipeptide is coupled to the PAB spacer. This is often achieved by reacting an N-terminally protected Val-Cit dipeptide with p-aminobenzyl alcohol using a suitable coupling agent. chemicalbook.com The resulting Fmoc-Val-Cit-PAB-OH is then deprotected at the N-terminus to yield H₂N-Val-Cit-PAB-OH. nih.govchemicalbook.com

Next, the maleimidocaproyl (MC) group is introduced by reacting the free amine of the Val-Cit-PAB moiety with an activated ester of 6-maleimidohexanoic acid, such as its N-hydroxysuccinimide (NHS) ester, to form MC-Val-Cit-PAB-OH. nih.gov

The final and most critical step is the conjugation of the duocarmycin payload to the linker. A precursor of the duocarmycin, often a seco-form with a reactive hydroxyl or amine group, is coupled to the hydroxyl group of the PAB spacer on the linker, typically forming a carbamate (B1207046) bond. This step may involve the activation of the PAB hydroxyl group with a reagent like p-nitrophenyl chloroformate to facilitate the reaction with the duocarmycin precursor.

Purification of the final MC-Val-Cit-PAB-duocarmycin (chloride) conjugate is crucial to remove any unreacted starting materials, byproducts, and other impurities. High-performance liquid chromatography (HPLC) is the primary method used for the purification of such small molecule drug-linker conjugates. rsc.org Reversed-phase HPLC, using a C18 column with a gradient of water and acetonitrile (B52724) containing a small amount of an acid like trifluoroacetic acid (TFA), is a common technique to achieve high purity. rsc.org The fractions containing the pure product are collected, and the solvent is removed to yield the final compound, which may then be converted to the chloride salt.

Q & A

Basic Research Questions

Q. What is the structural and functional role of MC-Val-Cit-PAB-duocarmycin (chloride) in antibody-drug conjugates (ADCs)?

  • Methodological Answer : The compound consists of three components: (1) a protease-cleavable linker (MC-Val-Cit-PAB), (2) duocarmycin (a DNA minor groove alkylating agent), and (3) a chloride counterion for solubility. The linker is designed for lysosomal cleavage in target cells, enabling site-specific release of duocarmycin. Structural validation involves nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm bond stability between the linker and payload .

Q. How is the stability of MC-Val-Cit-PAB-duocarmycin (chloride) assessed during ADC synthesis?

  • Methodological Answer : Stability is evaluated using accelerated degradation studies under physiological conditions (pH 7.4 buffer, 37°C) and lysosomal enzyme-rich environments (e.g., cathepsin B). High-performance liquid chromatography (HPLC) quantifies intact conjugate versus free duocarmycin, while circular dichroism (CD) spectroscopy monitors conformational changes in the linker .

Q. What analytical techniques are critical for characterizing MC-Val-Cit-PAB-duocarmycin (chloride) in preclinical studies?

  • Methodological Answer : Reverse-phase HPLC coupled with tandem mass spectrometry (RP-HPLC-MS/MS) is used for purity analysis (>98% threshold). Differential scanning calorimetry (DSC) assesses thermal stability, and Förster resonance energy transfer (FRET) assays measure linker cleavage efficiency in live-cell models .

Advanced Research Questions

Q. What strategies optimize the tumor microenvironment-specific activation of MC-Val-Cit-PAB-duocarmycin (chloride) in ADCs?

  • Methodological Answer : Co-administration with lysosome-tropic agents (e.g., chloroquine) enhances linker cleavage by increasing lysosomal protease activity. Alternatively, engineering pH-sensitive linkers or dual-cleavable systems (enzyme + redox-responsive) improves tumor selectivity. In vivo validation requires multiplexed imaging (e.g., fluorescence-activated cell sorting [FACS] for drug payload localization) .

Q. How can researchers address discrepancies between in vitro cytotoxicity and in vivo efficacy data for ADCs using MC-Val-Cit-PAB-duocarmycin (chloride)?

  • Methodological Answer : Discrepancies often arise from differences in target antigen density, stromal barriers, or systemic clearance. Use orthotopic xenograft models with humanized immune systems to mimic human pharmacokinetics. Employ isotope-labeled duocarmycin (e.g., ³H or ¹⁴C) to track biodistribution and correlate with tumor regression metrics .

Q. What experimental designs mitigate off-target toxicity of MC-Val-Cit-PAB-duocarmycin (chloride) in non-malignant tissues?

  • Methodological Answer : Conduct tissue cross-reactivity studies using immunohistochemistry (IHC) panels to identify antigen expression in healthy organs. Implement "prodrug masking" strategies, such as incorporating dipeptide-based self-immolative spacers, to reduce premature activation. Validate safety in non-human primates with longitudinal histopathology and serum biomarker monitoring .

Q. How do researchers resolve conflicting data on the DNA alkylation efficiency of duocarmycin released from MC-Val-Cit-PAB linkers?

  • Methodological Answer : Use comet assays or γ-H2AX immunofluorescence to quantify DNA damage in target cells. Compare results across multiple cell lines with varying levels of DNA repair machinery (e.g., BRCA1/2 proficiency vs. deficiency). Control for confounding factors like hypoxia, which alters alkylation kinetics .

Data Analysis and Reporting Guidelines

Q. What statistical frameworks are recommended for analyzing dose-response relationships in MC-Val-Cit-PAB-duocarmycin (chloride) studies?

  • Methodological Answer : Apply the four-parameter logistic (4PL) model to calculate IC₅₀ values, ensuring Hill slope constraints reflect biological plausibility. For in vivo data, use mixed-effects models to account for inter-animal variability. Report confidence intervals and effect sizes per ARRIVE 2.0 guidelines .

Q. How should researchers document contradictory findings in ADC efficacy studies involving MC-Val-Cit-PAB-duocarmycin (chloride)?

  • Methodological Answer : Adopt the "triangulation" approach by cross-validating results using orthogonal methods (e.g., Western blotting for target engagement, flow cytometry for apoptosis). Clearly annotate limitations in methodology sections, such as batch-to-batch variability in ADC conjugation efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.